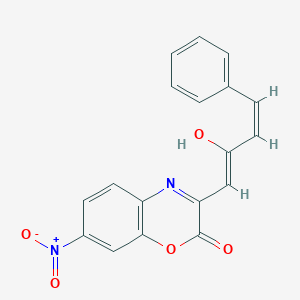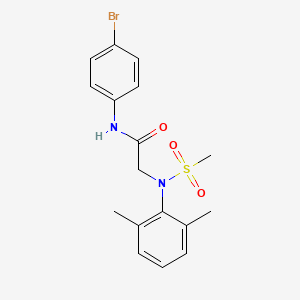
N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide), also known as TCS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TCS is a sulfonamide derivative that contains trichlorophenyl and methylbenzenesulfonamide moieties.
Mécanisme D'action
The mechanism of action of N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) is not fully understood. However, studies have suggested that N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) may inhibit the growth of microorganisms by interfering with their cell wall synthesis. N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) may also inhibit the activity of certain enzymes involved in metabolic pathways. In addition, N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) may induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has been shown to have both beneficial and detrimental effects on living organisms. In humans, N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has been reported to have estrogenic activity, which may affect the endocrine system. N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has also been shown to disrupt the gut microbiome, which may have implications for overall health. In animals, N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has been shown to have toxic effects on the liver and kidneys. N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has also been shown to have adverse effects on aquatic organisms, such as fish and amphibians.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has several advantages for lab experiments. It is readily available and relatively inexpensive. N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) is also stable under normal laboratory conditions. However, N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has some limitations. It is toxic to living organisms, which may limit its use in certain experiments. N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) may also interfere with certain assays, such as those that involve the use of enzymes.
Orientations Futures
There are several future directions for research on N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide). One area of interest is the development of N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide)-based drugs for the treatment of bacterial and fungal infections. Another area of interest is the investigation of N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) as a potential anticancer agent. In addition, further research is needed to understand the environmental impact of N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) as a contaminant in water and soil. Finally, more studies are needed to understand the mechanism of action of N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) and its effects on living organisms.
Conclusion
In conclusion, N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) is a chemical compound that has potential applications in various fields. The synthesis of N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) involves the reaction of 2,3,5-trichloroaniline with 4-methylbenzenesulfonyl chloride. N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has been extensively studied for its antibacterial, antifungal, and anticancer properties. N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) may inhibit the growth of microorganisms by interfering with their cell wall synthesis and may induce apoptosis in cancer cells. N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has both beneficial and detrimental effects on living organisms, and further research is needed to understand its mechanism of action and potential environmental impact.
Méthodes De Synthèse
The synthesis of N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) involves the reaction of 2,3,5-trichloroaniline with 4-methylbenzenesulfonyl chloride in the presence of an organic base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified through recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Applications De Recherche Scientifique
N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has been investigated for its antibacterial, antifungal, and anticancer properties. In agriculture, N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has been studied for its herbicidal and insecticidal activities. In environmental science, N,N'-(2,3,5-trichloro-1,4-phenylene)bis(4-methylbenzenesulfonamide) has been researched for its potential environmental impact as a contaminant in water and soil.
Propriétés
IUPAC Name |
4-methyl-N-[2,3,5-trichloro-4-[(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl3N2O4S2/c1-12-3-7-14(8-4-12)30(26,27)24-17-11-16(21)20(19(23)18(17)22)25-31(28,29)15-9-5-13(2)6-10-15/h3-11,24-25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGJJCBHFSROLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2Cl)Cl)NS(=O)(=O)C3=CC=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxy-1-methylethyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6118830.png)

![2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol](/img/structure/B6118842.png)
![9-methyl-2-(2-pyrazinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6118847.png)


![1-{1-[1-(1H-indazol-1-ylacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B6118856.png)

![5-methyl-2-(4-methylphenyl)-4-({[4-(1-piperidinylsulfonyl)phenyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6118865.png)
![N~2~-(3-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6118871.png)

![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6118902.png)
![N-1-naphthyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6118903.png)